Phosphorus pentafluoride

Übersicht

Beschreibung

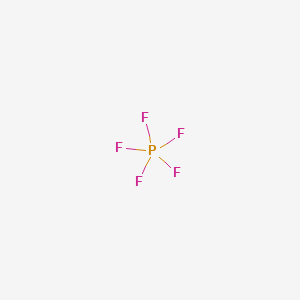

Phosphorus pentafluoride is a chemical compound with the molecular formula PF₅. It is a phosphorus halide and appears as a colorless, toxic gas that fumes in air. This compound is notable for its high reactivity and unique molecular structure, which is characterized by a trigonal bipyramidal geometry. This compound is used extensively in various chemical processes due to its potent fluorinating properties .

Vorbereitungsmethoden

Phosphorus pentafluoride can be synthesized through several methods:

-

Fluorination of Phosphorus Pentachloride: : This method involves the reaction of phosphorus pentachloride with arsenic trifluoride: [ 3 \text{PCl}_5 + 5 \text{AsF}_3 \rightarrow 3 \text{PF}_5 + 5 \text{AsCl}_3 ] This reaction was first used in 1876 and remains a favored method .

-

Direct Combination of Phosphorus and Fluorine: : Another method involves the direct reaction of white phosphorus with elemental fluorine: [ \text{P}_4 + 10 \text{F}_2 \rightarrow 4 \text{PF}_5 ] This reaction is highly exothermic and requires careful handling due to the reactive nature of both reactants .

Analyse Chemischer Reaktionen

Hydrolysis and Reaction with Water

PF₅ undergoes rapid hydrolysis, producing phosphoric acid and hydrogen fluoride:

The reaction is vigorous and exothermic, often accompanied by hissing sounds due to HF release .

| Condition | Product | Byproduct |

|---|---|---|

| Excess H₂O | H₃PO₄ (orthophosphoric) | HF (gaseous) |

| Limited H₂O | Partial fluorophosphoric acids | — |

Lewis Acid Behavior and Adduct Formation

As a strong Lewis acid, PF₅ forms stable adducts with Lewis bases:

-

With amines : Reacts with primary/secondary amines (e.g., methylamine) to yield dimeric amido-bridged derivatives:

Tertiary amines like t-butylamine form hexafluorophosphate salts () .

Reactions with Fluoride Donors

PF₅ reacts with hydrogen fluoride to form hexafluorophosphoric acid (), a superacid:

The conjugate base () is a non-coordinating anion critical in electrolytes for lithium-ion batteries .

Interaction with Halides and Oxides

-

With PCl₅ : Unlike PF₅, solid PCl₅ exists as an ionic lattice (), highlighting PF₅’s molecular nature even in the solid state .

-

With SO₃ : Forms and under controlled conditions.

Reactivity with Organometallics

PF₅ acts as a fluorinating agent in organic synthesis:

-

With Grignard reagents : Substitutes alkyl groups with fluorine.

-

In polymer chemistry : Modifies surface properties of materials via fluorination.

Thermal and Photochemical Stability

PF₅ is thermally stable up to 500°C but decomposes under UV light into and .

Wissenschaftliche Forschungsanwendungen

Fluorination Agent in Organic Chemistry

One of the primary applications of phosphorus pentafluoride is as a fluorinating agent . It has been extensively studied for its ability to introduce fluorine into organic compounds, particularly in the synthesis of fluorinated siloxanes and other organosilicon compounds. For instance, it has been used to synthesize new fluorosiloxanes, which have potential applications in materials science due to their unique properties .

While this compound is not widely used on an industrial scale compared to other fluorinating agents, it has niche applications due to its unique properties. Its ability to act as a mild fluorinating agent makes it suitable for specific reactions where harsher conditions would be detrimental.

Case Study: Organosilicon Chemistry

In organosilicon chemistry, this compound has been utilized to create novel materials with enhanced properties. Research has demonstrated that PF₅ can facilitate the formation of complex siloxane structures that exhibit improved thermal stability and chemical resistance compared to their non-fluorinated counterparts .

Environmental and Safety Considerations

The use of this compound must be approached with caution due to its potential environmental impact and health risks. As a toxic gas, it requires appropriate handling and storage measures to prevent exposure and environmental contamination.

Wirkmechanismus

Phosphorus pentafluoride exerts its effects primarily through its role as a Lewis acid and a fluorinating agent. The compound’s ability to accept electron pairs makes it highly reactive with various nucleophiles. The unique trigonal bipyramidal geometry of this compound allows for rapid exchange of axial and equatorial fluorine atoms via the Berry pseudorotation mechanism .

Vergleich Mit ähnlichen Verbindungen

Phosphorus pentafluoride can be compared with other phosphorus halides such as phosphorus pentachloride, phosphorus pentabromide, and phosphorus pentaiodide. While all these compounds share similar structural features, this compound is unique due to its high reactivity and potent fluorinating properties. Other similar compounds include:

Phosphorus Pentachloride (PCl₅): Less reactive compared to this compound.

Phosphorus Pentabromide (PBr₅): Similar structure but different reactivity due to the presence of bromine.

Phosphorus Pentaiodide (PI₅): Less common and less reactive compared to this compound.

This compound stands out due to its unique ability to act as a strong fluorinating agent and its significant role in various industrial and research applications.

Biologische Aktivität

Phosphorus pentafluoride (PF₅) is a chemical compound with significant implications in both industrial applications and biological research. This article explores its biological activity, including its interactions with biomolecules, potential health hazards, and relevant case studies.

This compound is a colorless gas at room temperature with a pungent odor. It is primarily synthesized through the thermal decomposition of phosphorus trifluoride or by reacting phosphorus trichloride with hydrofluoric acid. The high purity of PF₅ is crucial for its applications, as impurities can significantly affect its reactivity and biological interactions .

PF₅ exhibits unique properties that enable it to interact with various biomolecules. It can form covalent bonds with amino acids such as lysine, histidine, tyrosine, and cysteine, which are critical for protein structure and function. This ability to covalently modify proteins enhances its utility in biochemical research and drug design .

Table 1: Amino Acids Targeted by PF₅

| Amino Acid | Interaction Type | Biological Significance |

|---|---|---|

| Lysine | Covalent Bonding | Protein stability |

| Histidine | Covalent Bonding | Catalytic activity |

| Tyrosine | Covalent Bonding | Signal transduction |

| Cysteine | Covalent Bonding | Redox reactions |

Case Studies

- Protein Modification : A study demonstrated that PF₅ could be used to genetically encode proteins in E. coli and mammalian cells. The incorporation of PF₅ into proteins facilitated the formation of covalent phosphorus linkages, which are essential for the manipulation of biomacromolecules in living systems .

- Fluorine-Specific Interactions : Research indicated that PF₅-containing peptides exhibited significantly higher binding affinities to phosphotyrosine binding sites compared to classical phosphonate biomimetics. These findings suggest that fluorine-specific interactions enhance the bioactivity of PF₅ derivatives .

Health Hazards

While PF₅ has promising applications in biological research, it also poses several health risks:

- Acute Exposure : Inhalation can lead to severe irritation of the respiratory tract, coughing, and pulmonary edema in cases of high exposure. Skin contact may cause burns and severe irritation .

- Chronic Effects : Prolonged exposure may result in liver damage; however, there is currently no evidence linking PF₅ to carcinogenic effects in humans or animals .

Table 2: Health Effects of this compound

| Exposure Type | Acute Effects | Chronic Effects |

|---|---|---|

| Inhalation | Respiratory irritation, pulmonary edema | Potential liver damage |

| Skin Contact | Burns, severe irritation | Unknown |

Eigenschaften

IUPAC Name |

pentafluoro-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F5P/c1-6(2,3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCUTHMOOONNBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FP(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F5P | |

| Record name | PHOSPHORUS PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | phosphorus pentafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_pentafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064760 | |

| Record name | Pentafluorophosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.9657778 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorus pentafluoride is a colorless, poisonous, nonflammable, compressed gas with a pungent odor. It is extremely irritating to skin, eyes and mucus membranes. It is very toxic by inhalation and can cause pulmonary edema. Toxic and corrosive fumes are generated when this material is exposed to water or steam. Prolonged exposure of the containers to fire or heat may result in their violent rupturing and rocketing. It is used as a polymerization catalyst., Colorless gas with an unpleasant odor; [HSDB] | |

| Record name | PHOSPHORUS PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus pentafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-84.6 °C | |

| Record name | PHOSPHORUS PENTAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

5.805 G/L (GAS) | |

| Record name | PHOSPHORUS PENTAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS GAS | |

CAS No. |

7647-19-0 | |

| Record name | PHOSPHORUS PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentafluorophosphorane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus pentafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorane, pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluorophosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorus pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS PENTAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OU1ESO71L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSPHORUS PENTAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-93.8 °C | |

| Record name | PHOSPHORUS PENTAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.